4-acetamido-N-(2-aminoethyl)benzamide
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Overview
Description
4-Acetamido-N-(2-aminoethyl)benzamide is an organic compound with the molecular formula C11H15N3O2 It is a derivative of benzamide, featuring both acetamido and aminoethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-aminoethyl)benzamide typically involves the acylation of 4-aminobenzamide with acetic anhydride, followed by the introduction of an aminoethyl group. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-(2-aminoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or amides.
Scientific Research Applications
4-Acetamido-N-(2-aminoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-aminoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the aminoethyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-N-(2-aminophenyl)benzamide: Similar structure but with a different substitution pattern.
N-Acetyl-4-aminobenzamide: Lacks the aminoethyl group.
4-Acetamidobenzamide: Lacks the aminoethyl group and has a simpler structure.
Uniqueness
4-Acetamido-N-(2-aminoethyl)benzamide is unique due to the presence of both acetamido and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-acetamido-N-(2-aminoethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)14-10-4-2-9(3-5-10)11(16)13-7-6-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFHNSBKDXJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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